Anacrotine
Description
Natural Sources and Distribution in Botanical Genera
Anacrotine is primarily found in plants belonging to the Boraginaceae, Compositae, and Leguminosae families. ontosight.ai
The primary plant species from which this compound has been isolated is Crotalaria laburnifolia. researchgate.netmdpi.comresearchgate.net Specifically, research has identified this compound in the seeds of Crotalaria laburnifolia L. subspec. australis (Bak. f.) Polhill. researchgate.netresearchgate.net It has also been found in other Crotalaria species, including Crotalaria agatiflora, Crotalaria incana, and Crotalaria verrucosa. up.ac.zaresearchgate.netijbcp.complantpono.org
The genus Crotalaria has a history of use in traditional medicine, which has likely spurred scientific interest in its chemical constituents. For instance, various Crotalaria species are used in Chinese traditional medicine. up.ac.za In African countries, decoctions of species like Crotalaria caudate, Crotalaria retusa, Crotalaria emarginella, and Crotalaria mesopontica have been traditionally used. up.ac.za In India, the flowers of some species are used for eczema, and leaves are applied to cuts. up.ac.za Furthermore, some Crotalaria species are used traditionally in Ecuador to treat cancer and in the USA for conditions like yellow fever and skin rashes. up.ac.za The common name "rattlesnake" for Crotalaria pallida comes from the sound its dry seeds make, and it has been used for various ailments including urinary problems and fever. jetir.org
Significance of Pyrrolizidine (B1209537) Alkaloids as Research Targets
Research Methodologies for Extraction and Purification
The isolation of this compound and other pyrrolizidine alkaloids from plant sources involves a series of extraction and purification steps. column-chromatography.com
Chromatography is a cornerstone technique for the separation and purification of natural products like this compound. natpro.com.vn High-Performance Liquid Chromatography (HPLC) is a powerful method that offers high resolution for separating these compounds. tandfonline.comhilarispublisher.com Both analytical and preparative HPLC methods are employed in the study of pyrrolizidine alkaloids. tandfonline.com Silica (B1680970) gel column chromatography is another efficient method for isolating these alkaloids. column-chromatography.com This technique separates compounds based on their polarity, with more polar compounds like pyrrolizidine alkaloids being retained longer on the silica gel column. column-chromatography.com
Modern approaches to natural product isolation often involve a combination of techniques to handle the complexity of plant extracts. natpro.com.vnfrontiersin.org The general strategy begins with a preliminary fractionation of the crude extract using various solvents based on solubility differences. natpro.com.vn This is often followed by various forms of chromatography.
Modern extraction techniques that can be applied include:
Ultrasound-assisted extraction
Microwave-assisted extraction
Supercritical fluid extraction
After extraction, purification is essential. Besides chromatography, other methods like crystallization and distillation are also used. The choice of method depends on the chemical and physical properties of the target compound.
Preliminary Analytical Characterization in Research Settings
Once isolated, this compound is subjected to various analytical techniques to confirm its structure and purity. The molecular weight of this compound is 351.399 g/mol . phytopurify.com
Spectroscopic methods are crucial for the structural elucidation of natural products. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules like this compound. nih.govgndu.ac.in Both 1H and 13C NMR provide information about the chemical environment of the atoms within the molecule. researchgate.net
Mass spectrometry (MS) is another key analytical technique used to determine the mass-to-charge ratio of the compound, confirming its molecular weight. sigmaaldrich.comnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to separate and identify pyrrolizidine alkaloids in complex mixtures. mdpi.comresearchgate.net
The purity of this compound samples is often assessed using HPLC with detectors like a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). phytopurify.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4Z,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(20)15(14(12)19)25-16(11)21/h4-5,10,13-15,20,23H,6-9H2,1-3H3/b11-4-/t10-,13-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYPUYCITBTPSF-TZCAYXSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(C(C3)O)OC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H]([C@@H](C3)O)OC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317393 | |
| Record name | (+)-Anacrotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-49-1 | |
| Record name | (+)-Anacrotine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5096-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anacrotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Anacrotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANACROTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS4XLD79SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence, Isolation Methodologies, and Initial Characterization in Research
Preliminary Analytical Characterization in Research Settings
Spectroscopic Fingerprinting for Research Purity (e.g., UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used in chemical research to probe the electronic transitions within a molecule. reddit.com For a compound to be UV-Vis active, it must contain a chromophore, a part of the molecule that absorbs light in the UV or visible region. msu.edu In pyrrolizidine (B1209537) alkaloids like anacrotine, the unsaturated necine base constitutes the primary chromophore.
The UV absorption spectra of unsaturated pyrrolizidine alkaloids typically show a maximum absorption (λmax) at wavelengths around 214-220 nm. arxiv.orgacs.org This absorption is due to the π → π* electronic transition within the conjugated system of the molecule. However, these compounds generally exhibit low UV absorbance at wavelengths above 230 nm, which can limit the sensitivity of detection without derivatization. up.ac.za
In the context of research purity, UV-Vis spectroscopy is most powerfully applied as a detection method within a High-Performance Liquid Chromatography (HPLC) system. nih.gov An HPLC-UV or HPLC-Diode Array Detector (DAD) setup allows for the separation of this compound from other co-extracted compounds. mdpi.com The purity of the isolated this compound can then be assessed by monitoring the chromatographic effluent at a specific wavelength, typically around 220 nm. acs.org The presence of a single, sharp peak at the expected retention time in the chromatogram is a strong indicator of the sample's purity.
Another approach involves a colorimetric method where the alkaloid reacts with a chemical agent, such as Ehrlich's reagent, to produce a colored derivative. up.ac.zamdpi.com This method is specific for alkaloids with an unsaturated pyrrole (B145914) ring. The intensity of the resulting colored solution, which shows an intense absorption in the visible region (around 565 nm), can be measured with a UV-Vis spectrophotometer. up.ac.za While this is highly effective for quantifying the total amount of unsaturated pyrrolizidine alkaloids in a sample, its utility for assessing the purity of a single, isolated compound like this compound is secondary to chromatographic methods. mdpi.com The selection of high-purity solvents is critical for accurate spectroscopic analysis to avoid interference from optical impurities.
Table 2: Application of UV-Vis Spectroscopy in this compound Analysis
| Technique | Principle | Typical Wavelength (λmax) | Application in this compound Research |
|---|---|---|---|
| Direct UV-Vis Spectroscopy | Absorption by the unsaturated necine base chromophore. | ~214-220 nm | General characterization; limited for purity due to low absorbance and potential for interference. arxiv.orgup.ac.za |
| HPLC-UV/DAD | Chromatographic separation followed by UV-Vis detection. | ~220 nm | Primary method for purity assessment and quantification of isolated this compound. mdpi.comacs.org |
| Colorimetric Method (with Ehrlich's Reagent) | Reaction to form a colored derivative, followed by spectrophotometric measurement. | ~565 nm | Quantification of total unsaturated pyrrolizidine alkaloids; less common for purity analysis of a single compound. up.ac.zamdpi.com |
Mentioned Chemical Compounds
Advanced Structural Elucidation and Stereochemical Investigations of Anacrotine
High-Resolution Spectroscopic Approaches for Structure Determination
High-resolution NMR and Mass Spectrometry are indispensable tools in the structural elucidation of complex natural products like Anacrotine. cornell.edunptel.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial insights into the carbon-hydrogen framework and the relative positions of different functional groups within a molecule. nptel.ac.inhyphadiscovery.com
1D NMR (¹H, ¹³C) Spectral Analysis
One-dimensional ¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms in this compound, as well as their chemical environments and coupling interactions. hmdb.cadrugbank.comreddit.com The chemical shifts (δ) and splitting patterns of proton signals provide information about the functional groups and their proximity to electronegative atoms. nptel.ac.inreddit.com
¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. np-mrd.orghmdb.caoregonstate.eduresearchgate.net The chemical shifts of carbon signals are indicative of the hybridization state and electronic environment of each carbon atom. nptel.ac.inoregonstate.edu Analysis of ¹³C NMR data, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in determining the number of methyl, methylene, methine, and quaternary carbon atoms.
While specific detailed ¹H and ¹³C NMR data for this compound were not extensively available in the immediate search results, general principles of 1D NMR analysis apply. For instance, carbonyl carbons typically resonate in the downfield region of the ¹³C NMR spectrum (δ 165-190 ppm for carboxylic acids and derivatives, >200 ppm for aldehydes and ketones), while aliphatic carbons appear further upfield (δ 10-80 ppm). oregonstate.edu Proton signals for protons adjacent to electronegative atoms or double bonds are generally deshielded and appear at higher chemical shifts. nptel.ac.in
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are essential for establishing connectivities and spatial relationships that are not apparent from 1D spectra. princeton.educreative-biostructure.comsdsu.eduemerypharma.com
COSY (COrrelation SpectroscopY): COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds. princeton.educreative-biostructure.comsdsu.edu This helps in piecing together spin systems and identifying adjacent protons within the molecule. creative-biostructure.comemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond correlation). princeton.educreative-biostructure.comsdsu.eduemerypharma.com This is invaluable for assigning proton signals to their corresponding carbons. emerypharma.com
NOESY (Nuclear Overhauser Enhancement SpectroscopY): NOESY experiments reveal through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.educreative-biostructure.com This technique is particularly useful for determining the relative stereochemistry and conformation of a molecule. creative-biostructure.com
The application of these 2D NMR techniques allows for the comprehensive mapping of the atomic connectivity and the determination of the three-dimensional structure of this compound. hyphadiscovery.commestrelab.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides accurate mass measurements and fragmentation data that complement NMR information for structural elucidation. cornell.edunptel.ac.inresearchgate.net
Fragmentation Pattern Analysis for Structural Connectivity
In HRMS, the molecule is ionized and then fragmented. nptel.ac.inuni-saarland.de The resulting fragment ions are detected and their mass-to-charge ratios (m/z) are measured with high accuracy. cornell.eduresearchgate.net Analysis of the fragmentation pattern, the series of fragment ions produced, provides information about the substructures present in the molecule and how they are connected. nptel.ac.inuni-saarland.denih.gov Different types of bonds break under ionization conditions, leading to characteristic fragment ions. uni-saarland.de Comparing the observed fragmentation pattern to known fragmentation pathways of similar compounds or using in silico fragmentation tools can aid in structural assignment. researchgate.netnih.govnih.gov
While specific detailed HRMS fragmentation data for this compound were not provided in the search results, the general principle of fragmentation analysis is applicable. For example, the fragmentation of pyrrolizidine (B1209537) alkaloids often involves the cleavage of ester bonds and fragmentation of the necine base and necic acid moieties, leading to characteristic fragment ions that help in identifying these structural elements. researchgate.net
Isotopic Pattern Interpretation
High-resolution mass spectrometers can distinguish between ions that have the same nominal mass but different elemental compositions due to the natural abundance of isotopes (e.g., ¹²C vs. ¹³C, ¹⁴N vs. ¹⁵N, ¹⁶O vs. ¹⁸O). cornell.edu The isotopic pattern observed for the molecular ion and fragment ions can be compared to theoretical isotopic patterns for proposed elemental compositions. cornell.edu This provides strong evidence for the elemental formula of the molecule and its fragments, significantly aiding in confirming the structural assignment derived from NMR and fragmentation analysis. cornell.edu
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of crystalline materials. wikipedia.organton-paar.com Single-crystal X-ray diffraction, in particular, is considered the most reliable method for the unambiguous determination of absolute configuration. rigaku.comencyclopedia.pubresearchgate.net
Single-Crystal Diffraction Analysis
Single-crystal X-ray diffraction analysis involves directing a beam of X-rays at a single crystal of the compound. anton-paar.com The ordered arrangement of atoms in the crystal lattice causes the X-rays to diffract in specific directions, producing a diffraction pattern. wikipedia.organton-paar.com By measuring the angles and intensities of the diffracted X-rays, a three-dimensional electron density map of the crystal can be generated, revealing the positions of the atoms, their chemical bonds, and molecular conformation. wikipedia.org This technique provides accurate measurements of molecular dimensions, such as bond lengths and angles. anton-paar.comrigaku.com
For this compound, obtaining suitable single crystals is a prerequisite for this analysis. Once crystals are obtained, they are evaluated and selected for X-ray data collection. unl.pt The diffraction data are then processed to determine the crystal system, space group, and lattice parameters. unl.pt
Confirmation of Stereochemical Assignments
Single-crystal X-ray diffraction is unique in its ability to directly determine the absolute configuration of chiral centers within a molecule. rigaku.comencyclopedia.pubunl.pt This is achieved by utilizing the anomalous scattering effect of atoms in the crystal. encyclopedia.pub The differences in anomalous scattering allow for the differentiation between enantiomers. encyclopedia.pub The reliability of absolute configuration determination using X-ray diffraction is enhanced when the molecule contains heavier atoms, although it can also be achieved with lighter atoms like oxygen, particularly with appropriate radiation sources like Cu Kα. encyclopedia.pubresearchgate.net The results from X-ray crystallography provide definitive stereochemical data, confirming assignments made through other spectroscopic methods.
Chiroptical Techniques for Stereostructure Elucidation
Chiroptical techniques, which measure the interaction of chiral substances with polarized light, provide valuable information about the stereochemistry and conformation of molecules like this compound. theswissbay.ch
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a sample. youtube.com This technique is particularly sensitive to the presence of chiral chromophores and their local environment, providing insights into the conformation and stereochemistry of chiral molecules. youtube.com CD spectra are characterized by positive and negative Cotton effects at specific wavelengths, the signs and magnitudes of which are related to the absolute configuration and conformation of the molecule. For this compound, CD spectroscopy can be used to support and complement stereochemical assignments made by other methods, such as X-ray crystallography. researchgate.netscribd.com
Optical Rotation Measurements
Optical rotation is a fundamental property of chiral substances, defined as the rotation of the plane of linearly polarized light as it passes through a sample. ua.esnih.gov The magnitude and direction of optical rotation, expressed as specific rotation ([α]D), are dependent on the molecular structure, concentration, solvent, temperature, and the wavelength of light used. ua.es this compound is known to be optically active, and its specific rotation has been measured. nih.govcymitquimica.comup.ac.za While optical rotation alone does not directly provide absolute configuration, it is a crucial physical constant for characterizing a specific enantiomer and can be used in conjunction with other techniques for stereochemical analysis. chem-soc.si For example, the specific rotation of (+)-anacrotine has been reported. cymitquimica.com
Here is a table summarizing some reported optical rotation data for this compound and related compounds:
| Compound | Specific Rotation ([α]D) | Solvent | Temperature (°C) | Reference |
| (+)-Anacrotine | -109.5 | CHCl₃ | 25 | nih.gov |
| Riddelliine | -109.5 | CHCl₃ | 25 | nih.gov |
| Riddelliine HCl | -80.6 | H₂O | Not specified | nih.gov |
Computational Chemistry in Structural Verification
Computational chemistry plays an increasingly important role in the structural elucidation and verification of organic molecules, including complex natural products like this compound. schrodinger.comwikipedia.org By employing various computational methods based on quantum and classical physics, researchers can simulate and predict molecular structures, properties, and spectroscopic data. schrodinger.comwikipedia.org
Computational techniques can be used to:
Predict molecular geometries and conformations: This helps in understanding the likely spatial arrangement of atoms in this compound. schrodinger.com
Calculate spectroscopic parameters: Predicted NMR shifts, vibrational frequencies (for IR and Raman), and electronic transitions (for UV-Vis and CD) can be compared with experimental data to validate proposed structures. core.ac.ukresearchgate.net
Determine relative energies of conformers: This helps in identifying the most stable three-dimensional structures.
Simulate CD and optical rotation spectra: Comparing calculated chiroptical properties with experimental measurements can aid in confirming stereochemical assignments. researchgate.net
While computational methods provide valuable theoretical insights and can support experimental findings, they are approximations of real-life chemistry. wikipedia.org However, advances in algorithms and computing power, including the potential use of quantum computing, are enhancing their accuracy and applicability in complex structural problems. wikipedia.orgmit.eduquantinuum.com For this compound, computational chemistry can serve as a powerful tool to verify the structural models derived from experimental data and to explore its conformational landscape. ua.es
Density Functional Theory (DFT) Calculations for Spectroscopic Prediction
Density Functional Theory (DFT) calculations are powerful computational tools used in chemical research to predict and understand molecular properties, including spectroscopic parameters. scielo.brrsc.orgscm.com For structural elucidation, DFT can be employed to calculate properties such as NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR), and electronic transitions (UV-Vis). anu.edu.auscielo.br
The accuracy of DFT predictions depends on the chosen functional and basis set. scielo.brrsc.org By comparing the calculated spectroscopic data for different proposed structures or stereoisomers with the experimental spectra, researchers can validate structural assignments and differentiate between possibilities. researchgate.netscielo.br This is particularly useful when experimental data alone is insufficient for unambiguous determination, especially for complex molecules or when dealing with limited sample quantities. researchgate.net
DFT calculations can also provide insights into the electronic structure of this compound, including molecular electrostatic potential surfaces and frontier molecular orbitals (HOMO and LUMO), which relate to the molecule's reactivity and stability. scielo.br
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. upenn.eduresearchgate.net Molecules can exist in various conformations, each with a different energy level. Energy minimization is a computational process used to find the lowest energy conformers of a molecule. upenn.edunih.govhakon-art.com
For a flexible molecule like this compound, which contains a macrocyclic ring, understanding its preferred conformations is important for correlating its structure with its properties and interactions. Computational methods, often employing force fields or more advanced quantum mechanical methods like DFT, are used to perform conformational searches and energy minimizations. researchgate.netnih.govhakon-art.com
Force field methods, such as MM2, MM3, or MMFF94, are computationally less expensive and are often used for initial conformational screening. upenn.eduresearchgate.net These methods estimate the potential energy of a conformation based on parameters derived from experimental data and theoretical calculations. researchgate.net Energy minimization algorithms, such as Steepest Descent or Conjugate Gradient, are then applied to find local energy minima on the potential energy surface. nih.govhakon-art.com
More rigorous conformational analysis can involve molecular dynamics simulations or systematic conformational searching combined with energy minimization to explore a wider range of possible conformers and identify the most stable ones. univ-paris-diderot.frresearchgate.netnih.gov The relative energies of different conformers can influence spectroscopic properties and reactivity. scielo.br DFT calculations can also be used for energy minimization and to calculate the energies of different conformers, providing a more accurate description of the potential energy surface. scielo.br
Mechanisms of Anacrotine S Biological Activity in Research Models
In Vitro Model Systems for Mechanistic Elucidation
In vitro model systems provide controlled environments to investigate the direct effects of compounds on cells and biological molecules, facilitating the elucidation of mechanistic pathways without the complexity of a whole organism.
Cell-Based Assays for Target Engagement
Cell-based assays for target engagement are designed to confirm that a compound interacts with its intended molecular target within a living cellular environment catapult.org.ukdiscoverx.com. These assays are crucial for understanding if a compound can penetrate the cell membrane and bind to intracellular targets, as well as assessing the binding affinity in a more physiologically relevant context compared to cell-free systems youtube.comresearchgate.net. Techniques such as the Cellular Thermal Shift Assay (CETSA) or various fluorescence-based methods can be employed to directly measure the interaction between a compound and its target protein in cells mdpi.comcatapult.org.ukyoutube.com. These assays help establish a link between compound exposure and target modulation, which is a key step in mechanistic validation catapult.org.uk. While cell-based target engagement assays are valuable tools in drug discovery, specific research findings detailing the use of these assays to determine Anacrotine's target engagement were not found in the provided search results.
Organotypic Co-Culture Systems for Cellular Interactions
Organotypic co-culture systems involve the culture of different cell types or tissue slices together, aiming to recreate aspects of the complex cellular interactions and tissue architecture found in vivo nih.govnih.govfrontiersin.org. These systems can provide a more physiologically relevant context than monocultures, allowing researchers to study the effects of a compound on cellular communication, differentiation, and tissue-level responses researchgate.net. For instance, co-cultures of different cell types within a tissue can help understand how a compound's effect on one cell type might influence others researchgate.net. Organotypic slice cultures, such as brain slice cultures, maintain a three-dimensional structure and cellular density similar to the in vivo condition, enabling the study of complex processes like angiogenesis or neuronal interactions nih.govfrontiersin.org. While organotypic co-culture systems are useful for studying complex biological interactions, specific research utilizing these systems to investigate the mechanisms of this compound's biological activity was not identified in the provided search results.
Biochemical Assays for Enzyme Activity
Biochemical assays are fundamental tools used to study the activity of enzymes and their interactions with potential inhibitors or activators pharmaron.comabyntek.comsigmaaldrich.com. These assays typically involve measuring the rate of an enzyme-catalyzed reaction by quantifying the consumption of a substrate or the production of a product sigmaaldrich.comnih.gov. They can provide detailed information about enzyme kinetics, including parameters such as Km and Vmax, and determine the potency of inhibitors through IC50 values nih.gov. Biochemical assays are essential for identifying molecular targets of compounds that exert their effects by modulating enzyme activity pharmaron.comabyntek.com. Various types of biochemical assays exist, including enzymatic assays, receptor binding assays, and protein assays krishgen.comabyntek.com. While biochemical assays are widely used to elucidate the mechanisms of compound action, specific research findings on the use of biochemical assays to study this compound's effects on enzyme activity were not identified in the provided search results.
Preclinical In Vivo Mechanistic Studies (Non-Human Models)
Preclinical in vivo studies using non-human animal models are essential for investigating the biological activity and mechanisms of compounds in a complex, integrated biological system mdpi.comangelinipharma.comnih.gov. These studies can provide insights into a compound's effects on physiological processes, its distribution within the body, and its potential efficacy against diseases mdpi.comnih.gov.
Animal Models for Pathway-Specific Investigations (e.g., oedema formation models)
Animal models are frequently used to investigate the effects of compounds on specific biological pathways and disease processes mdpi.comnih.gov. For example, models of inflammation, such as those involving induced oedema, are used to study the anti-inflammatory properties of compounds and their underlying mechanisms researchgate.netnih.govresearchgate.net. Oedema formation models in rodents, often induced by agents like carrageenin, formalin, or histamine, are utilized to assess a compound's ability to reduce swelling and vascular permeability researchgate.netnih.gov.
Research has investigated the anti-inflammatory activity of crotalaburnine (this compound) in several animal models of inflammation in rats researchgate.net. These studies evaluated its effectiveness against oedema induced by various agents, including formalin, carrageenin, hyaluronidase, 5-hydroxytryptamine, dextran, bradykinin (B550075), and prostaglandin (B15479496) researchgate.net. The effect of this compound was compared with the activity of reference substances such as hydrocortisone (B1673445) and phenylbutazone (B1037) researchgate.net. While these studies demonstrated this compound's anti-inflammatory activity in these in vivo models, detailed mechanistic pathways explaining how this compound reduces oedema at a molecular level were not explicitly described in the provided search result. Animal models of oedema formation allow for the assessment of a compound's impact on inflammatory responses and associated pathways in a living system, providing valuable preclinical data researchgate.netnih.gov.
Biomarker Identification for Mechanistic Endpoints
Research into the biological mechanisms of this compound in animal models has involved the identification of potential biomarkers. Given that this compound is a pyrrolizidine (B1209537) alkaloid, its bioactivation to reactive pyrrolic metabolites is a key aspect of its mechanism of action. These reactive metabolites are known to bind to cellular macromolecules, forming adducts that can lead to cellular damage.
Studies have indicated that the formation of pyrrole-protein adducts can serve as potential biomarkers for exposure to and liver injury induced by pyrrolizidine alkaloids in both animals and humans. While specific studies detailing the use of pyrrole-protein adducts as biomarkers specifically for this compound were not extensively found within the search results, the general principle observed with other toxic pyrrolizidine alkaloids suggests this as a relevant area for mechanistic biomarker identification.
Furthermore, the presence and levels of this compound's pyrrolic metabolites in specific tissues can act as indicators of metabolic activation and potential sites of action. As discussed in the subsequent section, pyrrolic metabolites derived from this compound have been observed to accumulate in the liver and lungs of rats, suggesting that monitoring these metabolites could provide insights into the extent of exposure and the organs potentially affected by the compound's activity. Dehydrothis compound (B55308), identified as a putative reactive metabolite, is of particular interest as a potential mechanistic biomarker, especially in relation to pulmonary effects.
The identification and quantification of these metabolites and adducts in biological matrices from research animals are crucial steps in elucidating the mechanistic endpoints of this compound's biological activity. Techniques such as mass spectrometry are commonly employed for the identification and analysis of metabolites and for studying protein adducts.
Metabolic Transformation and Metabolite Tracing in Research Animals
The metabolic fate of this compound has been investigated in research animals to understand how the compound is processed by the organism, which is fundamental to understanding its biological activity. Studies in weanling male rats have provided specific details regarding the metabolic transformation and tissue distribution of this compound and its metabolites.
Following administration, this compound undergoes metabolic transformation, notably in the liver, leading to the formation of pyrrolic metabolites. A significant finding from research in rats is the formation of dehydrothis compound, which is considered a putative reactive pyrrolic metabolite. This metabolite is suggested to be more stable than the pyrrolic derivatives of many other pyrrolizidine alkaloids.
Metabolite tracing studies in rats have shown distinct distribution patterns for pyrrolic metabolites. Peak levels of these metabolites were observed in the liver relatively quickly after administration, followed by a decline. In contrast, pyrrolic metabolites accumulated in the lungs over a longer period, reaching levels that remained relatively steady for several hours. The lung level of pyrrolic metabolites after a certain time point was found to be a notable percentage of the liver level, and this proportion was higher compared to that observed with other pyrrolizidine alkaloids like senecionine.
The enhanced stability of dehydrothis compound is hypothesized to facilitate its transport from the liver, where it is formed, to extrahepatic tissues such as the lungs, contributing to the observed tissue-specific accumulation of pyrrolic metabolites and the resulting biological effects.
Structure Activity Relationship Sar Studies of Anacrotine and Its Derivatives
Design and Synthesis of Anacrotine Analogues and Semi-synthetic Derivatives
The design of this compound analogues is guided by established SAR principles for pyrrolizidine (B1209537) alkaloids. The primary goals of synthesizing derivatives are to modulate biological activity, potentially reducing toxicity while retaining or enhancing desired pharmacological effects, such as anti-inflammatory properties. nih.gov Synthetic strategies generally target the two main components of the alkaloid: the necine base and the necic acid-derived ester groups. mdpi.com
Targeted Modifications of the Necine Base Structure
The necine base is a cornerstone of a PA's biological activity. This compound is an ester of crotanecine (B1195534), a necine base that is hydroxylated at the C-6 and C-7 positions. A key distinguishing feature of this compound compared to many other common PAs, such as senecionine, is the presence of a hydroxyl group at the C-6 position. core.ac.uk
Key modifications to the necine base that influence activity include:
Saturation of the 1,2-double bond: The presence of a 1,2-double bond in the necine base is a well-established requirement for significant hepatotoxicity. This unsaturation is necessary for the metabolic activation in the liver to form reactive dehydropyrrolizidine (DHP) esters, which are the ultimate toxic metabolites. mdpi.com Synthesis of this compound analogues with a saturated necine base (dihydro-anacrotine) would be expected to result in a significant reduction or complete loss of toxicity.
N-Oxidation: The tertiary nitrogen of the necine base can be oxidized to form N-oxides. PA N-oxides are generally less toxic than their corresponding tertiary amine forms because they are more water-soluble and less readily metabolized to reactive pyrrolic species. researchgate.net However, they can be reduced back to the toxic tertiary alkaloid by gut microflora. The synthesis of this compound-N-oxide would represent a derivative with potentially altered bioavailability and lower intrinsic toxicity. researchgate.net
Table 1: Necine Base Modifications and Predicted Impact on Activity
| Modification Type | Example Analogue | Predicted Biological Impact |
|---|---|---|
| Saturation | 1,2-dihydro-anacrotine | Reduced/abolished hepatotoxicity |
| N-Oxidation | This compound-N-oxide | Reduced toxicity, altered bioavailability |
Ester Moiety Alterations
The ester groups that link the necine base to the necic acids are critical for the activity of PAs. They influence the lipophilicity of the molecule and are essential for the alkylating ability of the toxic metabolites. nih.gov this compound is a macrocyclic diester, which imparts a specific conformational rigidity.
Potential alterations include:
Hydrolysis: Cleavage of the ester bonds to yield the free necine base (crotanecine) and the corresponding necic acid is a primary detoxification pathway. encyclopedia.pub Therefore, synthetic analogues that are more susceptible to hydrolysis would be expected to be less toxic.
Isomeric Rearrangement: this compound and madurensine (B1609468) are isomers that differ in the position of the secondary ester site (C-7 in this compound, C-6 in madurensine). This structural difference, while subtle, leads to distinct spectroscopic properties and likely different biological activities due to changes in the molecule's three-dimensional shape and fit with biological targets.
Modification of Necic Acids: The structure of the dicarboxylic acid that forms the macrocycle is a key determinant of activity. Synthesizing analogues with different necic acids (e.g., altering chain length, introducing or removing double bonds or functional groups) would systematically probe the requirements for biological activity. For instance, replacing the ethylidene group in the necic acid portion could influence target interaction.
Introduction of Novel Functional Groups
The introduction of novel functional groups is a common strategy in medicinal chemistry to create analogues with new properties. masterorganicchemistry.comreagent.co.uk While specific examples for this compound are not widely reported, this approach offers significant potential for creating derivatives with unique biological profiles. Functional groups can be introduced to alter a molecule's polarity, reactivity, and ability to form hydrogen bonds. saskoer.ca
Hypothetical modifications could include:
Halogenation: Introducing halogen atoms (e.g., fluorine, chlorine) onto the necic acid or even the necine base could modify the electronic properties and lipophilicity of the molecule, potentially influencing its metabolic stability and target affinity.
Amide or Thioester Analogues: Replacing one or both of the ester linkages with more stable amide or thioester bonds would create analogues resistant to hydrolysis by esterases. This could potentially increase the compound's half-life and potency, but also its toxicity.
Addition of Charged Groups: Introducing permanently charged groups, like a quaternary ammonium (B1175870) group on the nitrogen, or acidic/basic functionalities on the necic acid, would drastically alter the solubility and membrane permeability of the resulting analogue, likely preventing it from reaching intracellular targets.
Mechanistic Evaluation of Analogues in Biological Systems
Evaluating the mechanisms of action for this compound derivatives is crucial for understanding how structural changes translate into biological effects. This involves comparing how different analogues interact with cells and molecular pathways.
Comparative Analysis of Cellular Target Interactions
The primary mechanism of toxicity for unsaturated PAs involves metabolic activation by cytochrome P450 enzymes in the liver to form highly reactive DHP esters. encyclopedia.pub These electrophilic intermediates readily form covalent bonds (adducts) with nucleophilic centers in cellular macromolecules, such as DNA and proteins. inchem.org This alkylation of cellular components disrupts their function and leads to cytotoxicity, genotoxicity, and carcinogenicity.
A comparative analysis of this compound analogues would focus on:
Rate of Metabolic Activation: Analogues with modified necine bases (e.g., saturated ones) or altered ester structures would be tested for their ability to be metabolized by liver microsomes into DHPs. Derivatives that are poor substrates for cytochrome P450 would be less toxic.
DNA and Protein Adduct Formation: The capacity of different analogues to form adducts with DNA and specific proteins would be quantified. A lower level of adduct formation would correlate with reduced toxicity. For example, a semi-synthetic derivative like azido-retronecine has been shown to have different activity compared to its parent compound, monocrotaline (B1676716), suggesting altered target interactions. nih.gov
Membrane Interaction: Some PAs are known to damage cellular membranes. researchgate.net Analogues with different lipophilicity due to ester moiety alterations or the introduction of new functional groups would be evaluated for their ability to perturb membrane structure and function.
Differential Pathway Modulation by Derivatives
This compound itself has demonstrated distinct pharmacological activities, notably in modulating inflammatory pathways. Research has shown that this compound can inhibit oedema induced by agents like bradykinin (B550075) and prostaglandins (B1171923) but is ineffective against oedema induced by 5-hydroxytryptamine. nih.govmdpi.com This indicates a specific interaction with certain inflammatory signaling cascades.
Evaluating derivatives would involve assessing how structural modifications alter these effects:
Anti-inflammatory Activity: this compound analogues would be tested in the same inflammation models to determine if modifications enhance or diminish the selective inhibitory effects. For example, an analogue might gain the ability to inhibit 5-hydroxytryptamine-induced pathways or show increased potency against prostaglandin (B15479496) synthesis.
Enzyme Inhibition: The molecular targets for the anti-inflammatory effects of this compound are likely specific enzymes within the prostaglandin and bradykinin pathways. A comparative study would measure the inhibitory concentration (IC50) of various analogues against these target enzymes to establish a quantitative SAR.
Gene and Protein Expression Profiling: Modern techniques like transcriptomics and proteomics could be used to compare how this compound and its derivatives alter global gene and protein expression in relevant cell types (e.g., macrophages). This could reveal if a structural modification shifts the compound's activity from one cellular pathway to another, for instance, from an anti-inflammatory pathway to a pro-apoptotic pathway in cancer cells. nih.gov
Table 2: Biological Activity of this compound in Different Inflammation Models nih.govmdpi.com
| Inducing Agent | Type of Oedema | Effect of this compound |
|---|---|---|
| Carrageenin | Inflammatory Oedema | Inhibition |
| Hyaluronidase | Enzyme-induced Oedema | Inhibition |
| Bradykinin | Inflammatory Mediator | Inhibition |
| Prostaglandin | Inflammatory Mediator | Inhibition |
| 5-Hydroxytryptamine | Inflammatory Mediator | Ineffective |
| Dextran | Inflammatory Agent | Ineffective |
This differential activity provides a clear basis for the design and evaluation of semi-synthetic derivatives, aiming to create analogues with more potent and selective pharmacological profiles.
Computational Approaches to SAR
In the absence of extensive experimental Structure-Activity Relationship (SAR) data for this compound and its derivatives, computational methods serve as powerful predictive tools. These in silico techniques allow for the estimation of biological activity and the elucidation of potential molecular interactions, guiding the synthesis of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. quantumatk.com This is achieved by calculating a variety of molecular descriptors that quantify different physicochemical properties of the molecules.
While no specific QSAR studies on this compound have been published, a hypothetical QSAR model can be conceptualized. A dataset of this compound analogs would be required, along with their corresponding biological activity data (e.g., cytotoxicity, enzyme inhibition). For each analog, molecular descriptors would be calculated. These descriptors fall into several categories:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity, etc.
3D Descriptors: Molecular shape, volume, surface area, etc.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a QSAR equation of the following general form would be developed:
Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)
For this compound, some key molecular properties that could be used as descriptors in a QSAR model have been identified in chemical databases. naturalproducts.net
Table 1: Selected Molecular Properties and Descriptors for this compound
| Property/Descriptor | Value/Type | Potential Influence on Activity |
| Molecular Formula | C18H25NO6 | Foundational for all other descriptor calculations. naturalproducts.net |
| Molecular Weight | 351.39 g/mol | Influences absorption, distribution, and metabolism. |
| AlogP | 0.16 | A measure of lipophilicity, affecting cell membrane permeability. naturalproducts.net |
| Topological Polar Surface Area (TPSA) | 96.30 Ų | Relates to hydrogen bonding potential and bioavailability. naturalproducts.net |
| Hydrogen Bond Donors | 2 | Key for specific interactions with biological targets. naturalproducts.net |
| Hydrogen Bond Acceptors | 7 | Important for forming hydrogen bonds with receptor sites. naturalproducts.net |
| Rotatable Bond Count | 0 | Indicates molecular flexibility, which can impact binding affinity. naturalproducts.net |
A hypothetical QSAR study on this compound derivatives could reveal which structural features are most influential for its biological activity. For instance, modifications to the necine base or the ester side chain could be correlated with changes in activity, guiding further synthetic efforts.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand (like this compound) might bind to a protein target and the stability of that interaction over time. nih.govcore.ac.uk
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method uses scoring functions to estimate the binding affinity. In the case of this compound, for which specific protein targets are not well-established, a hypothetical docking study could be performed against proteins known to be affected by pyrrolizidine alkaloids. For example, since hepatotoxicity is a known effect of many pyrrolizidine alkaloids, proteins involved in liver cell function or DNA could be selected as potential targets.
The docking process would involve:
Obtaining the 3D structure of this compound and the target protein.
Defining the binding site on the protein.
Virtually placing this compound in the binding site in various conformations.
Scoring each pose to predict the most favorable binding mode and affinity.
Table 2: Hypothetical Molecular Docking Results for this compound against a Putative Target
| Parameter | Hypothetical Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | A negative value indicates a favorable binding interaction. |
| Interacting Residues | Asp121, Ser200, Phe289 | Amino acids in the protein's active site forming bonds with this compound. |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions | The nature of the chemical bonds stabilizing the complex. |
Molecular Dynamics Simulations
Following molecular docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time. core.ac.uk An MD simulation would treat the atoms as classical particles and simulate their movements based on a force field, providing insights into the flexibility of the complex and the persistence of key interactions.
Key parameters analyzed in an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the stability of the protein and ligand over the simulation time.
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein.
A hypothetical MD simulation of an this compound-protein complex would reveal whether the initial docked pose is stable or if the ligand changes its conformation within the binding site, providing a more dynamic picture of the molecular recognition process.
Synthetic Methodologies for Anacrotine and Its Core Structure
Total Synthesis Approaches to Anacrotine
The total synthesis of a complex natural product like this compound is a multifaceted endeavor that relies on the development of a robust synthetic plan. This plan is typically guided by a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available starting materials.
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule. ben-erikvanwyk.com For this compound, the most logical retrosynthetic disconnections involve the cleavage of the two ester bonds that form the macrocyclic ring. This approach simplifies the complex structure into two main building blocks: the necine base, (+)-crotanecine, and the necic acid, senecic acid.
This primary disconnection transforms the challenge of a single complex synthesis into two more manageable objectives: the synthesis of the polyhydroxylated bicyclic amine (the necine base) and the stereocontrolled synthesis of the highly substituted dicarboxylic acid (the necic acid). A further retrosynthetic analysis of the (+)-crotanecine core would typically involve disconnecting the five-membered rings to reveal simpler acyclic precursors.
The forward synthesis, therefore, requires the successful execution of three key stages:
An efficient and stereoselective synthesis of the (+)-crotanecine core.
The synthesis of senecic acid with the correct absolute and relative stereochemistry.
The strategic coupling of these two fragments via a regioselective esterification followed by a macrolactonization to form the 12-membered macrocyclic diester.
The final macrolactonization step is particularly challenging due to entropic factors that disfavor the formation of large rings. Several methods have been developed to overcome this, such as the Corey-Nicolaou macrolactonization, which utilizes 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to activate the carboxylic acid under mild, neutral conditions. wikipedia.orgchem-station.comwikipedia.org Other effective methods include the Yamaguchi and Keck macrolactonization protocols, which have been successfully applied in the synthesis of related macrocyclic pyrrolizidine (B1209537) alkaloids. oup.com
Table 1: Key Macrolactonization Methods in Alkaloid Synthesis
| Method | Reagents | Key Features | Reference |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh₃ | Operates under mild, neutral conditions; forms a 2-pyridinethiol ester intermediate. | wikipedia.orgchem-station.com |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Forms a mixed anhydride (B1165640) which is then cyclized in the presence of a base catalyst. | oup.com |
| Keck | DCC, DMAP, Pyridine | A carbodiimide-based method often used for esterification and lactonization. | oup.com |
The pursuit of pyrrolizidine alkaloids has spurred significant innovation in synthetic methodology. These advancements provide the essential tools required for the construction of the complex core structures and for controlling the multiple stereocenters.
A prominent strategy involves the use of tandem cycloaddition reactions. For instance, the tandem inter-[4+2]/intra-[3+2] cycloaddition of nitroalkenes has proven to be a powerful method for assembling the pyrrolizidine skeleton with high stereoselectivity. wikipedia.orggoogle.com This approach allows for the rapid construction of the bicyclic core from relatively simple starting materials.
Other important developments include:
Multicomponent Reactions: Strategies that combine three or more reactants in a single operation to form complex products, such as the regio- and diastereoselective 1,3-dipolar cycloadditions between prolinate hydrochlorides, aldehydes, and dipolarophiles to directly access the pyrrolizidine framework.
Ring-Closing Metathesis (RCM): A powerful reaction for the formation of cyclic alkenes, which has been employed to construct one of the five-membered rings of the necine base.
Substrate-Controlled Reactions: Utilizing the existing stereochemistry within a molecule to direct the stereochemical outcome of subsequent reactions, thereby minimizing the need for external chiral auxiliaries.
Enzymatic Resolutions: The use of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, providing access to enantiopure intermediates crucial for asymmetric synthesis.
Strategic Disconnections and Retrosynthetic Analysis
Synthesis of Pyrrolizidine Necine Bases
The necine base is the structural cornerstone of all pyrrolizidine alkaloids. This compound contains the specific necine base (+)-crotanecine, an amino triol characterized by an all-cis relationship between its stereocenters. google.com The synthesis of this and other necine bases like retronecine (B1221780) and heliotridine (B129409) is a central theme in pyrrolizidine alkaloid chemistry.
Achieving the correct stereochemistry is the most critical aspect of synthesizing the necine base core. The all-cis stereochemistry of (+)-crotanecine requires methods that can precisely control the formation of multiple contiguous stereocenters.
One successful approach to (+)-crotanecine employed a Lewis acid-promoted, tandem inter-[4+2]/intra-[3+2] cycloaddition. google.comacs.org This key step establishes the bicyclic core and sets the relative stereochemistry of the substituents. The synthesis begins with a chiral vinyl ether and a nitroalkene, which undergo a cycloaddition cascade to produce a nitroso acetal (B89532) intermediate with the desired stereochemical arrangement. Subsequent functional group manipulations then lead to the final (+)-crotanecine target.
Another powerful strategy involves starting from a chiral pool material, such as (S)-malic acid or an amino acid like L-proline, which already contains one or more of the required stereocenters. This inherent chirality is then used to guide the stereoselective formation of the remaining centers during the construction of the bicyclic system.
Continuous research has led to the development of numerous innovative routes to pyrrolizidine necine bases. These routes often showcase new reactions or creative applications of existing methods. For example, a flexible strategy has been described that features diastereoselective dihydroxylation and a key inversion of stereochemistry at the ring junction via the hydroboration of an enamine intermediate. acs.org
Other novel approaches that have been successfully implemented include:
Palladium-catalyzed intramolecular allylation for ring closure.
Reductive amination of keto-aldehydes followed by cyclization.
Intramolecular carbenoid displacement reactions to form C-C bonds at the α-position to the nitrogen atom.
Table 2: Comparison of Synthetic Strategies for Necine Bases
| Strategy | Key Reaction | Starting Materials | Target Necine Base Example | Reference |
| Tandem Cycloaddition | [4+2]/[3+2] Cycloaddition | Chiral vinyl ether, Nitroalkene | (+)-Crotanecine | google.com |
| Chiral Pool Synthesis | Intermolecular carbenoid displacement | (S)-Malic acid | (+)-Heliotridine, (+)-Retronecine | rsc.org |
| Flexible Strategy | Enamine hydroboration, Ring closure | Boc-protected pyrrole (B145914) derivative | 2,3,7-triepiaustraline | acs.org |
| One-Pot Nitrone Conversion | Condensation, Esterification, Cycloaddition | Lactol, Hydroxylamine | 7a-epi-Crotanecine | youtube.com |
Stereoselective Construction of the Bicyclic Core
Semi-synthetic Modifications and Derivatization Strategies
Semi-synthesis involves using a naturally occurring compound, such as an isolated pyrrolizidine alkaloid, as a starting material to create new, modified structures. These modifications are often performed to explore structure-activity relationships or to develop analogues with improved properties. wikipedia.orgnih.govresearchgate.net
For a macrocyclic alkaloid like this compound, semi-synthetic modifications can be targeted at several sites:
The Necine Base: The remaining hydroxyl groups on the necine base portion of the molecule can be acylated or alkylated. For instance, acyl derivatives of related alkaloids like monocrotaline (B1676716) and retrorsine (B1680556) have been prepared for toxicological studies. rsc.org
The Necic Acid: The structure of the senecic acid portion can be modified, for example, by reduction of the double bond or transformation of the methyl groups.
The Pyrrolizidine Nitrogen: The tertiary amine of the pyrrolizidine ring can be oxidized to the corresponding N-oxide, a common metabolite, or quaternized to form ammonium (B1175870) salts (e.g., methiodides), which alters the molecule's charge and solubility. core.ac.uk
Ring Modification: More complex transformations could involve opening the macrocyclic ring via hydrolysis and re-esterifying the necine base with different acids to create novel macrocyclic analogues. rsc.orgrsc.orgjournals.co.za
Derivatization is also a key tool in the analysis of pyrrolizidine alkaloids. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the inherent polarity and low volatility of these alkaloids necessitate chemical modification, such as trimethylsilylation, to make them suitable for analysis. wikipedia.orgresearchgate.net
Regioselective Functionalization
The synthesis of complex natural products like this compound, a macrocyclic pyrrolizidine alkaloid, hinges on the precise control of chemical reactions at specific locations within the molecule. This control, known as regioselectivity, is a paramount challenge due to the presence of multiple, chemically similar functional groups. Regioselective functionalization refers to any chemical process that selectively modifies one of several similar reactive sites. In the context of this compound's core structure, this is particularly relevant for the differential reactions of the hydroxyl groups on the necine base, crotanecine (B1195534).
The pyrrolizidine skeleton of this compound's precursors contains several reactive sites. core.ac.uk The ability to functionalize one site while leaving others untouched is crucial for building the complex macrocyclic diester structure. For instance, the distinction between this compound and its constitutional isomer, madurensine (B1609468), lies in the position of the secondary ester linkage. In this compound, this ester is at the C-7 position of the pyrrolizidine core, whereas in madurensine, it is at the C-6 position. This subtle difference underscores the critical need for highly regioselective methods to esterify the correct hydroxyl group during the synthesis.
Achieving such selectivity often involves advanced synthetic methodologies. Transition metal-catalyzed C-H functionalization, for example, is a powerful strategy for activating a specific C-H bond, often guided by a directing group within the molecule. mdpi.commemphis.edu While specific applications to this compound are not extensively documented, the principles are applicable. A directing group, temporarily installed on the molecule, can coordinate to a metal catalyst and position it to react at a specific, nearby site. memphis.edu Another approach involves the use of sterically hindered reagents that can only access the most sterically accessible functional group, or enzymatic transformations that offer unparalleled specificity due to the precise fit of a substrate into an enzyme's active site.
The challenge of regioselectivity in the synthesis of this compound's core is illustrated by the various reactive positions on its necine base, crotanecine.
| Reactive Site on Crotanecine Core | Functional Group | Synthetic Challenge |
|---|---|---|
| C-7 | Secondary Hydroxyl | Target for esterification in this compound synthesis. Must be differentiated from the C-9 hydroxyl. |
| C-9 | Primary Hydroxyl | Must be protected or selectively reacted during the formation of the C-7 ester linkage. |
| N-4 | Tertiary Amine | Can be reactive under various conditions; may require protection (e.g., as an N-oxide) to prevent unwanted side reactions. |
| C-1/C-2 | Alkene | Susceptible to electrophilic addition; its reactivity must be managed throughout the synthetic sequence. |
Protecting Group Chemistry in Complex Synthesis
In the multistep synthesis of a complex molecule like this compound, protecting group chemistry is an indispensable strategy. numberanalytics.com A protecting group is a molecular fragment that is temporarily attached to a functional group to mask its inherent reactivity. numberanalytics.comorganic-chemistry.org This allows a chemical reaction to be performed selectively at another position on the molecule without interference from the protected group. pressbooks.pub A suitable protecting group must be easy to introduce, stable to the conditions of subsequent reaction steps, and easy to remove in high yield without affecting the rest of the molecule. pressbooks.publabinsights.nl
The synthesis of this compound's precursors, the crotanecine base and the intricate necic acid side-chain, involves numerous functional groups that would necessitate protection. The crotanecine core contains two hydroxyl groups and a tertiary amine, while the necic acid component also contains hydroxyl and carboxyl groups. Attempting to couple these two fragments directly without protection would lead to a multitude of undesired side reactions, resulting in low yields of the target molecule.
For example, to achieve the regioselective esterification required to form this compound, one hydroxyl group on the crotanecine core must be selectively protected while the other remains free to react. This is often accomplished using an orthogonal protecting group strategy, where two or more different protecting groups are used that can be removed under distinct chemical conditions. organic-chemistry.org For instance, a primary alcohol might be protected as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS), which is stable under many reaction conditions but can be selectively removed with a fluoride (B91410) source, while a secondary alcohol is protected as a benzyl (B1604629) (Bn) ether, which is removed by hydrogenolysis. libretexts.org This allows for the sequential deprotection and functionalization of the hydroxyl groups. The tertiary amine of the pyrrolizidine core may also require protection, often by conversion to its N-oxide, to prevent it from acting as a nucleophile or base in subsequent steps.
The table below outlines common protecting groups that are relevant to the functional groups found in this compound's precursors.
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |
|---|---|---|---|---|
| Alcohol | Benzyl | Bn | NaH, Benzyl Bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (TBAF) |
| Alcohol | Methoxymethyl ether | MOM | MOMCl, Diisopropylethylamine | Acid (e.g., HCl) libretexts.org |
| Amine (tertiary) | N-oxide | - | m-CPBA | Reducing agents (e.g., PPh₃) |
| Carbonyl | Acetal/Ketal | - | Diol, Acid catalyst | Aqueous Acid pressbooks.pub |
| Carboxylic Acid | Methyl or Ethyl Ester | - | Methanol or Ethanol, Acid catalyst | Base (Saponification) or Acid hydrolysis |
Advanced Analytical Methodologies in Anacrotine Research
Quantitative Analysis in Biological Matrices for Mechanistic Studies
Mechanistic studies involving Anacrotine rely on accurate quantification in biological samples like plasma, urine, or tissue extracts. This requires robust analytical methods that can distinguish the analyte from a multitude of endogenous components.
LC-MS/MS Method Development and Validation
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative determination of compounds in biological matrices due to its high specificity, sensitivity, and throughput. nih.gov The development of a reliable LC-MS/MS method for this compound involves several critical stages. researchgate.net
First, the chromatographic conditions are optimized. This includes selecting the appropriate High-Performance Liquid Chromatography (HPLC) column (e.g., a C18 column) and a mobile phase that provides good separation of this compound from matrix components. japsonline.comlcms.cz An isocratic or gradient elution using solvents like acetonitrile (B52724) and water with additives such as formic acid is common. japsonline.com
Second, the mass spectrometric parameters are tuned. For quantification, Multiple Reaction Monitoring (MRM) mode is typically employed. lcms.cz This involves monitoring a specific precursor-to-product ion transition for this compound, which provides high selectivity. The ionization source, often Electrospray Ionization (ESI), is optimized for the highest signal intensity. ijarnd.com
Method validation is then performed according to established guidelines to ensure its reliability. researchgate.net Key validation parameters include:
Specificity and Selectivity: The ability to detect and quantify this compound without interference from other compounds in the matrix.
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a defined range.
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. japsonline.com
Recovery: This assesses the efficiency of the sample extraction process. japsonline.com
Matrix Effect: This evaluates the suppression or enhancement of the analyte's signal caused by co-eluting components from the biological matrix. nih.govnih.gov
The following table summarizes typical parameters and acceptance criteria for an LC-MS/MS bioanalytical method validation.
| Parameter | Acceptance Criteria | Description |
| Linearity | Coefficient of determination (R²) ≥ 0.99 | Establishes the concentration range over which the assay is accurate and precise. |
| Intra-day Precision | Relative Standard Deviation (RSD) ≤ 15% | Measures the variability of results within the same day. |
| Inter-day Precision | Relative Standard Deviation (RSD) ≤ 15% | Measures the variability of results across different days. |
| Accuracy | Within ±15% of the nominal concentration | Assesses the closeness of the mean test results to the true concentration. |
| Extraction Recovery | Consistent and reproducible | Measures the efficiency of the analyte extraction from the biological matrix. |
| Matrix Factor | IS-normalized MF consistent across lots | Assesses the impact of matrix components on the ionization of the analyte. |
This table presents generalized validation parameters based on industry standards.
NMR-based Metabolomics for Pathway Interrogation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used in metabolomics to obtain a comprehensive profile of small molecules in a biological sample. nih.govau.dk In the context of this compound research, NMR-based metabolomics can be used to investigate how biological systems respond to its presence, potentially revealing altered metabolic pathways. nih.gov
The process involves acquiring NMR spectra, typically proton (¹H-NMR), from biological extracts. plos.org The resulting spectrum contains a series of peaks, where each peak corresponds to a specific metabolite, and its area is proportional to the metabolite's concentration. measurlabs.com One of the main advantages of NMR is its high reproducibility and its ability to identify unknown compounds based on their spectral signatures. au.dk
To interrogate metabolic pathways, spectra from a control group are compared to a group exposed to this compound. Statistical analyses, such as Principal Component Analysis (PCA), are used to identify metabolites that have significantly changed in concentration. plos.org These altered metabolites can then be mapped onto known metabolic pathways to understand the biological effects. nih.gov
Advanced 2D-NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to reduce spectral overlap and aid in the definitive identification of metabolites in complex mixtures. uii.ac.idnumberanalytics.com
Isotopic Labeling for Biosynthetic Pathway Tracing
Isotopic labeling is a definitive technique used to trace the origin of atoms in a molecule, making it indispensable for elucidating the biosynthetic pathways of natural products like this compound. cernobioscience.comsilantes.com
Use of ¹³C, ¹⁵N, ²H Labeled Precursors
This method involves feeding an organism that produces this compound (e.g., a plant from the Crotalaria genus) with a precursor molecule that has been enriched with a stable (non-radioactive) isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). cernobioscience.comsilantes.com These isotopes act as "tags."
The organism then uses this labeled precursor in its metabolic processes to build more complex molecules. If the fed precursor is part of the this compound biosynthetic pathway, the resulting this compound molecules will incorporate the heavy isotopes. By analyzing the final product, researchers can determine which atoms from the precursor were used and where they are located in the this compound structure. This provides direct evidence for the steps involved in its biosynthesis. biorxiv.org
The following table lists common precursors and their potential role in alkaloid biosynthesis.
| Labeled Precursor | Isotope(s) | Potential Role in Pyrrolizidine (B1209537) Alkaloid Biosynthesis |
| L-Ornithine | ¹³C, ¹⁵N | Provides the core necine base structure. |
| L-Arginine | ¹³C, ¹⁵N | An alternative precursor for the necine base via putrescine. |
| L-Isoleucine | ¹³C, ¹⁵N | Can be a precursor for the necic acid portion. |
| [¹³C₂]-Acetate | ¹³C | Can be incorporated into various parts of the structure via the polyketide pathway. |
| D₂O (Deuterium Oxide) | ²H (D) | General label to track enzymatic reactions involving hydrogen exchange. |
This table provides examples of precursors that could be used in biosynthetic studies of pyrrolizidine alkaloids.
Advanced NMR and MS Techniques for Labeled Compound Detection
Once this compound has been biosynthetically labeled, advanced analytical methods are required to detect the incorporated isotopes.
Mass Spectrometry (MS): MS is highly sensitive for detecting isotopic enrichment. A molecule containing a heavy isotope will have a higher mass than its unlabeled counterpart. By comparing the mass spectrum of the labeled this compound to the unlabeled standard, researchers can easily confirm the incorporation of the isotope and, in some cases, determine the number of labeled atoms per molecule. cernobioscience.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is uniquely powerful because it can pinpoint the exact location of the label within the molecular structure.
¹³C-NMR: If a ¹³C-labeled precursor is used, the signals in the ¹³C-NMR spectrum corresponding to the enriched carbon atoms will be significantly enhanced.
¹⁵N-NMR: Similarly, ¹⁵N-NMR can directly detect the incorporation of nitrogen-15.
2D-NMR: Techniques like ¹H-¹³C HSQC are extremely useful. They show correlations between protons and the carbon atoms they are attached to, allowing for precise assignment of where the ¹³C label has been incorporated. uii.ac.id
Combining these techniques provides a comprehensive picture of the biosynthetic pathway, from initial precursors to the final complex structure of this compound. nih.gov
Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound in its natural source or in biological samples involves dealing with highly complex mixtures. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for this purpose. nih.govnumberanalytics.com This approach combines the separation power of chromatography with the identification capabilities of spectroscopy. ijpsjournal.com
Commonly used hyphenated techniques in natural product analysis include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique. LC separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. ijarnd.com Tandem MS (LC-MS/MS) adds another layer of specificity, making it ideal for both qualitative and quantitative analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. ijpsjournal.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful combination links the separation capabilities of LC directly to an NMR spectrometer. ijarnd.comajrconline.org It allows for the acquisition of detailed structural information for compounds as they are separated from a mixture, which is invaluable for identifying unknown metabolites or natural products without the need for complete isolation. ajrconline.org
These hyphenated techniques provide a powerful toolkit for researchers, enabling the comprehensive analysis of this compound in complex environments, from its quantification in biological fluids to the structural elucidation of its biosynthetic intermediates. nih.gov
GC-MS for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In the context of this compound research, GC-MS is primarily applied to the analysis of volatile secondary metabolites present in the plant matrix where this compound is found, rather than for the direct analysis of the non-volatile this compound molecule itself. nih.govmdpi.com
The process involves volatilizing a sample extract, which then travels through a capillary column. innovatechlabs.com Different compounds separate based on their chemical properties and retention time within the column before entering the mass spectrometer. innovatechlabs.com The mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against extensive spectral libraries for positive identification. thermofisher.com
Research on plants from the Asteraceae family, to which this compound-containing species may belong, has used GC-MS to identify a wide array of volatile constituents, predominantly terpenoids. nih.gov This analysis provides a chemical profile of the plant, which is essential for understanding the biosynthesis of related compounds and for quality control of herbal materials. While this compound itself is not volatile enough for direct GC-MS analysis without derivatization, studying the associated volatile compounds in its plant source is a key component of phytochemical research. ajol.infoscielo.org.mx
Table 1: Representative GC-MS Parameters and Potential Volatile Metabolites in a Plant Matrix This table illustrates typical parameters and compound classes that could be analyzed from a plant containing this compound. The specific compounds would vary based on the plant species.
| Parameter | Setting/Description |
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (e.g., Thermo Scientific, Agilent) mdpi.comajol.info |
| Column | Fused silica (B1680970) capillary column (e.g., TG-5, BP-1; 30 m × 0.25 mm, 0.25 μm film thickness) ajol.infoscielo.org.mx |
| Carrier Gas | Helium, constant flow (e.g., 1.0-1.2 mL/min) ajol.infoscielo.org.mx |
| Oven Program | Temperature gradient (e.g., 60°C to 220°C at 3°C/min) ajol.infoscielo.org.mx |
| Injector Temp. | 230°C scielo.org.mx |
| Ionization Mode | Electron Ionization (EI) at 70 eV ajol.info |
| Mass Scan Range | 40-450 amu ajol.info |
| Identification | Comparison of retention indices and mass spectra with libraries (e.g., NIST, WILEY) scielo.org.mx |
| Potential Volatiles | Terpenoids (Monoterpenes, Sesquiterpenes), Phenylpropanoids, Fatty Acid Derivatives nih.govajol.info |
HPLC-PDA-MS for Non-volatile Compounds
For the analysis of non-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detectors is the established gold standard. mdpi.comuva.es This hyphenated technique overcomes the limitations of GC-MS for large, polar, and thermally unstable molecules, providing superior sensitivity and specificity without the need for chemical derivatization. nih.govmeasurlabs.com
The methodology involves several stages:
Sample Preparation : The process typically begins with the extraction of alkaloids from the sample matrix (e.g., plant material, plasma) using an acidified aqueous solution, followed by purification via solid-phase extraction (SPE). bund.de
HPLC Separation : The purified extract is injected into the HPLC system. A reversed-phase column, such as a C18 column, is commonly used to separate the different alkaloids based on their polarity. mdpi.commdpi.com A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is employed to achieve effective separation. nih.govbund.de
PDA Detection : As compounds elute from the column, they pass through a PDA detector. This detector measures the absorbance of the compounds across a range of UV-visible wavelengths. However, many pyrrolizidine alkaloids lack strong chromophores, resulting in poor sensitivity with PDA detection alone. nih.gov
MS and MS/MS Detection : Following PDA, the eluent enters the mass spectrometer. An ionization source, typically Electrospray Ionization (ESI), generates charged molecules. mdpi.com The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio, providing the molecular weight of the compound. For definitive structural confirmation, tandem mass spectrometry (MS/MS) is used. In this mode, a specific parent ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting product ions are detected. nih.govpcom.edu This fragmentation pattern is highly specific to the molecule's structure. Unsaturated PAs often show characteristic fragment ions at m/z 120 and 138. pcom.edu Notably, the pattern of pyrrolic metabolites from the crotanecine-based alkaloid this compound has been shown to differ from those of retronecine- or heliotridine-based alkaloids, allowing for its distinction. nih.gov
Table 2: Typical HPLC-PDA-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis This table provides an example of typical instrumental conditions for the analysis of PAs like this compound.
| Parameter | Setting/Description |
| Instrument | HPLC with PDA and Triple Quadrupole Mass Spectrometer (e.g., Shimadzu LCMS 8050) mdpi.com |
| Column | Reversed-phase C18 (e.g., Kinetex, Phenomenex Synergi; 2.1 x 150 mm, 3 µm) mdpi.commdpi.com |
| Mobile Phase | A: Water with 0.1% Formic Acid & 5mM Ammonium Formate; B: Acetonitrile/Methanol mdpi.combund.de |
| Flow Rate | 0.2 - 1.0 mL/min mdpi.comnih.gov |
| Column Temp. | 25 - 40 °C nih.govmdpi.com |
| PDA Range | 200 - 400 nm mdpi.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) mdpi.com |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for identification mdpi.commdpi.com |
Table 3: Illustrative MS/MS Fragmentation for this compound This table presents a hypothetical fragmentation pattern for this compound (C18H25NO6, Molecular Weight: 351.39 g/mol ) based on general principles for macrocyclic diester PAs.
| Parent Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Interpretation |
| 352.17 | 288, 244, 136, 120 | Loss of side chain fragments and cleavage of the macrocyclic ring. The ions at m/z 136 and 120 are characteristic of the unsaturated necine base. pcom.edu |
Microscale and Nanoscale Analytical Approaches
Recent advancements in analytical instrumentation have enabled the study of chemical compounds at increasingly smaller scales. These approaches are particularly valuable in natural product research, where samples may be scarce, and for investigating the specific interactions of molecules within a cellular environment.
Microcryoprobe NMR for Limited Sample Amounts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex natural products like this compound. mdpi.comscite.ai However, a major limitation of conventional NMR is its relatively low sensitivity, which requires milligram quantities of pure sample. This presents a significant challenge for rare alkaloids that can only be isolated in microgram amounts.
The development of the Microcryoprobe has provided a solution to this problem. researchgate.net These specialized NMR probes feature miniaturized radiofrequency coils and electronics that are cryogenically cooled to temperatures around 20-30 K. osti.gov This drastic reduction in temperature minimizes thermal noise in the detector, resulting in a dramatic increase in the signal-to-noise ratio. osti.gov A 1.7 mm Microcryoprobe, for instance, requires only about 30 microliters of sample volume and can achieve a sensitivity gain of 4 to 6 times that of a standard 5 mm room temperature probe. mdpi.com This enhancement allows researchers to obtain high-quality 1D and 2D NMR spectra from sub-milligram quantities of a compound, making it an ideal tool for characterizing novel or low-abundance pyrrolizidine alkaloids. researchgate.net
Table 4: Performance Comparison of Microcryoprobe vs. Conventional NMR Probe
| Feature | 1.7 mm TCI MicroCryoProbe | Conventional 5 mm RT Probe |
| Typical Sample Volume | ~30 µL mdpi.com | ~600 µL |
| Mass Sensitivity | High (ideal for <1 mg samples) | Low (requires >1 mg samples) |
| Relative ¹H Sensitivity | ~4-6x higher | 1x (Baseline) |
| Experiment Time Reduction | Can be reduced by a factor of >200 for an equivalent signal-to-noise ratio | Standard |
Advanced Imaging Techniques for Cellular Distribution Studies
Understanding the precise location of a molecule within cells and tissues is critical to elucidating its mechanism of action and toxicity. pnas.org this compound is known to cause more severe lung damage than most other PAs, which is attributed to its metabolite, dehydrothis compound (B55308), being stable enough to travel from the liver to the lungs. nih.gov Advanced imaging techniques offer the potential to directly visualize the subcellular accumulation of this compound and its metabolites, providing direct evidence for its organ-specific effects.
Several cutting-edge techniques are applicable for these studies:
Mass Spectrometry Imaging (MSI) : Techniques like Desorption Electrospray Ionization (DESI)-MSI can map the spatial distribution of multiple alkaloids simultaneously across a tissue section without the need for labeling. frontiersin.orgresearchgate.net This could reveal the localization of this compound and dehydrothis compound in specific cell types within the liver or lung, such as hepatocytes or pulmonary endothelial cells. nih.govfrontiersin.org
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) : This is a high-resolution imaging technique capable of visualizing the distribution of specific elements and, more importantly, stable isotopes within a cell at a resolution of up to 50 nm. springernature.comnih.gov By synthesizing this compound with isotopic labels (e.g., ¹³C or ¹⁵N), researchers could use NanoSIMS to track its path into specific organelles, such as mitochondria or the endoplasmic reticulum, and quantify its concentration. springernature.comacs.org This approach can provide unambiguous evidence of a drug's location at the subcellular level. npl.co.uk
X-ray Fluorescence (XRF) Microscopy : Synchrotron-based XRF microscopy is an extremely sensitive technique for mapping the distribution of elements within a cell. diamond.ac.ukmdpi.com While it does not directly detect organic molecules like this compound, it can be used to track metallodrugs or compounds that have been tagged with a metal nanoparticle. npl.co.ukesrf.fr This method could be used in specialized research applications to visualize the cellular uptake of a modified this compound analogue.
These advanced imaging methods hold the promise of moving beyond bulk measurements to provide a detailed spatiotemporal picture of how this compound and its metabolites interact with biological systems at the cellular and subcellular levels. pnas.orgjst.go.jp
Research Gaps and Future Directions in Anacrotine Studies
Unexplored Biological Mechanisms and Cellular Responses
While the general hepatotoxicity of certain PAs is known, the specific molecular cascades initiated by anacrotine are not fully elucidated. inchem.org The metabolic activation of PAs in the liver produces highly reactive pyrrolic metabolites that can bind to cellular macromolecules like DNA and proteins, leading to cellular damage. inchem.orgnih.gov Identifying the precise nature of these interactions and the subsequent cellular responses represents a critical frontier in PA research.
A significant research gap lies in the systematic, large-scale analysis of the cellular changes induced by this compound. Omics technologies offer a powerful, holistic approach to investigate these effects by simultaneously analyzing entire sets of biological molecules. nih.govuninet.edu
Transcriptomics: The analysis of the complete set of RNA transcripts can reveal which genes are up- or down-regulated in response to this compound exposure. This provides insights into the cellular pathways that are activated or suppressed, such as stress responses, DNA repair mechanisms, and apoptosis. biobide.comnih.gov
Proteomics: The large-scale study of proteins can identify which proteins are altered in abundance or state following this compound treatment. humanspecificresearch.org This is crucial because proteins are the primary executors of cellular functions, and changes in the proteome directly reflect the cell's functional response to the compound. biobide.com
Metabolomics: The comprehensive analysis of metabolites can provide a snapshot of the metabolic state of a cell. humanspecificresearch.org This could uncover disruptions in key metabolic pathways caused by this compound and identify novel biomarkers of exposure or effect. uninet.edunih.gov
The integration of these omics datasets can provide a comprehensive, multi-level view of this compound's mechanism of action, moving beyond single-endpoint toxicity assays to a systems-level understanding of its biological impact. nih.gov
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Definition | Potential Application to this compound Research |
|---|---|---|
| Transcriptomics | The study of the complete set of RNA transcripts produced by the genome at a specific time. humanspecificresearch.org | Identify gene expression patterns and regulatory networks affected by this compound. |
| Proteomics | The large-scale study of proteins, including their abundance, structure, and functions. biobide.comhumanspecificresearch.org | Characterize changes in protein expression and identify protein targets of this compound metabolites. |
| Metabolomics | The comprehensive analysis of all metabolites within a biological sample. uninet.eduhumanspecificresearch.org | Map disruptions in metabolic pathways and identify biomarkers of this compound-induced cellular stress. |
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can dramatically alter their function, localization, and stability. wikipedia.orgthermofisher.com These modifications, such as phosphorylation, acetylation, and ubiquitination, are critical for regulating nearly all cellular processes. thermofisher.comabcam.com
Given that reactive metabolites of PAs are known to bind to proteins, a key research gap is the characterization of specific PTMs induced by this compound. nih.gov It is plausible that this compound metabolites could cause aberrant, non-enzymatic modifications on cellular proteins, disrupting their normal function. Research in this area would involve:
Utilizing advanced mass spectrometry-based proteomic techniques to identify and map the specific amino acid residues on target proteins that are modified by this compound metabolites. thermofisher.com
Investigating how these specific modifications alter protein function and contribute to the observed cellular responses.
Developing specific molecular tools, such as aptamers, that can discriminate between modified and unmodified proteins to serve as biomarkers. aptamergroup.com
Understanding the landscape of this compound-induced PTMs would provide a detailed mechanistic link between the initial chemical exposure and the ultimate biological outcome. abcam.com
Integration of Omics Technologies (e.g., proteomics, transcriptomics, metabolomics)
Novel Synthetic Strategies and Biocatalytic Approaches
The total synthesis of complex natural products like this compound is a significant chemical challenge. oup.com Developing more efficient, scalable, and sustainable synthetic routes is a priority for enabling further biological studies and producing analogues for structure-activity relationship analysis.
Chemoenzymatic synthesis combines the versatility of traditional organic chemistry with the high selectivity and efficiency of biological catalysts (enzymes). mdpi.combeilstein-journals.org This approach is particularly well-suited for the synthesis of complex, stereochemically rich molecules like this compound, as enzymes can catalyze specific reactions (e.g., selective acylations or resolutions) with a precision that is difficult to achieve with purely chemical methods. nih.govrsc.org Future research could focus on:
Identifying or engineering enzymes, such as lipases or esterases, that can selectively catalyze the macrocyclization step—the formation of the characteristic macrocyclic diester ring of this compound. oup.com
Using enzymes for the kinetic resolution of key chiral intermediates to produce enantiomerically pure building blocks for the synthesis. mdpi.com
Developing multi-enzyme cascade reactions to construct significant portions of the this compound scaffold in a single pot, improving efficiency and reducing waste. rsc.org
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages for chemical synthesis, including enhanced safety, better process control, and easier scalability. researchgate.net This technology has been successfully applied to the synthesis of other alkaloids, including some PAs. researchgate.netgoflow.at Applying flow chemistry to this compound could involve:
Developing a continuous-flow process for key steps, such as hydrogenation or esterification, to improve yield and purity. researchgate.net
Integrating multiple reaction and purification steps into a "telescoped" automated system, significantly reducing the time and labor required for the total synthesis. researchgate.net
Using immobilized reagents and catalysts within the flow reactor to simplify purification and allow for catalyst recycling, contributing to a greener chemical process. researchgate.net
Chemoenzymatic Synthesis of this compound and Analogues
Advanced Analytical Techniques for Comprehensive Characterization
Accurate detection and characterization of this compound in complex matrices are essential for both chemical and biological studies. While standard methods exist, advanced analytical techniques can provide deeper insights and higher sensitivity.
Future directions in the analysis of this compound should incorporate a suite of modern techniques to provide a more complete picture of its structure, purity, and interactions. battelle.org
Table 2: Advanced Analytical Techniques for this compound Characterization
| Technique | Principle & Application | Potential Advancement for this compound Studies |
|---|---|---|
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Uses smaller particle-sized columns to achieve higher resolution and faster separation compared to conventional HPLC. pharmtech.com | Improved separation of this compound from closely related isomers (e.g., madurensine) and other PAs in complex plant extracts or biological samples. pharmtech.com |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling unambiguous elemental composition determination. pharmtech.com | Precise identification of this compound and its metabolites in proteomics and metabolomics studies. |
| Tandem Mass Spectrometry (MS/MS) | Fragments ions to obtain structural information, aiding in the identification of unknown compounds. | Structural elucidation of novel this compound metabolites and characterization of protein adducts. |
| Imaging Mass Spectrometry | Maps the spatial distribution of molecules within tissue sections. spectroscopyonline.com | Visualize the localization of this compound and its metabolites within specific cells or tissues to better understand its distribution and sites of action. |
| Advanced NMR Spectroscopy | Techniques like 2D-NMR (COSY, HSQC, HMBC) provide detailed structural connectivity. | Unambiguous structural confirmation of this compound and its synthetic analogues, and differentiation from stereoisomers. |
The application of these advanced methods will not only enhance the quality and depth of this compound research but also contribute to a broader understanding of the chemistry and biology of macrocyclic pyrrolizidine (B1209537) alkaloids. mdpi.com
Imaging Mass Spectrometry for Tissue Distribution Studies
Understanding the precise distribution of this compound within plant and animal tissues is crucial for comprehending its biological activity. Traditional methods involve tissue homogenization, which results in a loss of spatial information. nih.gov Imaging Mass Spectrometry (MSI) is a powerful, label-free technology that allows for the visualization of the spatial distribution of molecules directly in tissue sections. pathogen-ri.eunih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS can map the distribution of hundreds of analytes, including exogenous compounds like this compound, within their morphological context. nih.govplos.org
The application of high-resolution MSI to this compound studies represents a major future direction. pathogen-ri.eu This would allow researchers to:
Visualize the accumulation of this compound in specific plant tissues, providing insight into its storage and transport.
Track its distribution and localization in specific organ substructures in animal models, linking its presence to biological effects at a cellular level. nih.gov
Simultaneously detect this compound and its metabolites, offering a more complete picture of its biochemical pathway. nih.gov
The ability of modern MSI instruments to achieve high spatial resolution (down to 5 micrometers) is crucial for accurately mapping molecular distribution within complex tissue samples. pathogen-ri.euwustl.edu
| MSI Technique | Key Features & Applications | Resolution |
| MALDI-IMS | Versatile for mapping drugs, metabolites, lipids, and proteins. Does not require labeling. nih.govnih.gov | Routinely ~20-50 micrometers, with high-end systems reaching ~5 micrometers. nih.govpathogen-ri.eu |
| SIMS | High-resolution surface imaging. | Can achieve spot sizes of 0.5–3 micrometers. nih.gov |
| MALDI-MSI-guided LCM-MS | Combines mass spectrometry imaging with laser capture microdissection for comprehensive profiling of the proteome, metabolome, and lipidome in specific tissue regions. wustl.edu | High-resolution imaging guides precise sample capture. |
Role in Plant Chemical Ecology and Inter-species Interactions
This compound is a secondary metabolite, and its presence in plants is not accidental but serves distinct ecological functions. iosrjournals.org These compounds are central to the plant's interactions with its environment, particularly with herbivores.
Defensive Mechanisms in Producer Plants
Pyrrolizidine alkaloids (PAs), including this compound, are well-established as chemical defense compounds produced by plants to protect against herbivores. researchgate.netencyclopedia.pub These alkaloids are found in numerous plant species, notably within the families Boraginaceae, Asteraceae, and Fabaceae (specifically the genus Crotalaria, a known source of this compound). iosrjournals.orgencyclopedia.pub
The defensive mechanism operates in several ways:
Toxicity : PAs can be toxic to insects and other animals that consume the plant, acting as a direct defense. nih.govwikipedia.org
Feeding Deterrence : The presence of these bitter alkaloids can make the plant unpalatable, discouraging feeding by herbivores. wikipedia.orgscitechnol.com
Constitutive and Induced Defense : PAs can be present constitutively (always in the plant) or their production can be induced or increased in response to herbivore damage. nih.govwikipedia.org
This compound is produced by various plant species, such as those in the Crotalaria and Senecio genera, as part of this defensive chemical arsenal. iosrjournals.orgmdpi.com The production of these compounds is a key adaptation for plant survival and reproduction by reducing the impact of herbivory. wikipedia.org
| Plant Genus | Alkaloid Type | Defensive Role |
| Crotalaria | Pyrrolizidine Alkaloids (e.g., this compound, Monocrotaline) | Defense against herbivores. encyclopedia.pubmdpi.com |
| Senecio | Pyrrolizidine Alkaloids (e.g., Senecionine, Retrorsine) | Known for toxicity to grazing livestock, acting as a defense mechanism. encyclopedia.pubmdpi.com |
| Heliotropium | Pyrrolizidine Alkaloids (e.g., Heliotrine) | Common weeds in crop fields whose PAs provide protection. encyclopedia.pub |
Ecological Significance of this compound Production
The production of this compound has broader ecological significance beyond the direct defense of an individual plant. The presence of this and other PAs in the ecosystem influences food chains and inter-species dynamics. For instance, the contamination of nectar with PAs can affect pollinators, and the accumulation of these toxins in herbivores can be passed on to their predators. mdpi.com
Furthermore, the presence of PA-producing plants like Crotalaria and Senecio can alter grazing patterns, as livestock learn to avoid them. inchem.org This can impact the composition of plant communities in a given area. The persistence of these defensive traits may also be an example of an "ecological anachronism," where adaptations that evolved in response to now-extinct megafauna continue to exist in the ecosystem. longnow.orgwikipedia.org The production of potent toxins like this compound may have been a defense against large, ancient herbivores, and its continued presence shapes the interactions with modern-day insects and mammals. longnow.org
Emerging Research Methodologies
The future of this compound research will be heavily influenced by emerging technologies that can predict biological activity and elucidate structure-function relationships with greater speed and accuracy.
Application of Artificial Intelligence and Machine Learning in SAR Prediction
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a chemical's structure relates to its biological activity. preprints.org Traditionally, this involves extensive and resource-intensive laboratory testing. gla.ac.uk Emerging research methodologies involving Artificial Intelligence (AI) and Machine Learning (ML) offer a powerful alternative for predicting the SAR of compounds like this compound. preprints.org
AI and ML models can be trained on large datasets of known alkaloids and their biological effects to:
Predict the potential biological interactions of this compound and its derivatives. preprints.org
Identify the key structural features of the this compound molecule that are responsible for its activity. scispace.com
Guide the synthesis of new derivatives with potentially modified or optimized properties. preprints.org
The application of deep learning, a subset of AI, has shown immense potential in various forms of data analysis, including chemical and biological data. mathworks.commdpi.com By applying these computational tools to this compound, researchers can accelerate the understanding of its mechanisms of action at a molecular level, representing a significant leap forward in alkaloid research. preprints.org This approach is crucial for promoting innovation and a deeper understanding of how chemical structure influences biological function. preprints.org
High-Throughput Screening for Novel Mechanistic Insights (preclinical)
The study of this compound, a pyrrolizidine alkaloid (PA), has traditionally focused on its toxicological and pharmacological properties, such as its potential hepatotoxicity and anti-inflammatory effects. mdpi.comjabscience.in However, a detailed understanding of the molecular mechanisms underpinning these actions remains incomplete. Preclinical research is poised to bridge these knowledge gaps by leveraging advanced methodologies like high-throughput screening (HTS). numberanalytics.comnih.gov HTS allows for the rapid, automated testing of thousands of chemical and biological entities, making it an ideal tool to explore the complex interactions of this compound at a cellular and molecular level. evotec.comaragen.com The application of HTS in the preclinical phase can provide crucial insights into this compound's mechanisms of action, identify novel cellular targets, and elucidate pathways involved in its cytotoxic and therapeutic effects. numberanalytics.comnih.gov
Current Preclinical Understanding of this compound's Mechanisms
Preclinical investigations have established that this compound, like other toxic PAs, requires metabolic activation in the liver to form reactive pyrrolic metabolites. tandfonline.com These metabolites are capable of binding to cellular macromolecules, leading to toxicity. tandfonline.com Studies have highlighted the cytotoxic potential of this compound. jabscience.inresearchgate.net For instance, research comparing the 7,9-diester this compound with its 6,9-diester isomer, madurensine (B1609468), suggested that this compound is the more toxic of the two. researchgate.net This toxicity is a hallmark of many PAs, which can induce apoptosis (programmed cell death) and necrosis in various cell types. wikipedia.orgaging-us.com
Beyond its toxicity, this compound has also demonstrated anti-inflammatory properties in preclinical models. It has shown inhibitory effects against carrageenan-induced oedema and oedema induced by hyaluronidase, bradykinin (B550075), and prostaglandin (B15479496). mdpi.com This dual nature of toxicity and potential therapeutic activity presents a complex mechanistic profile that requires further detailed exploration.
Table 1: Summary of Known Preclinical Research Findings for this compound
| Area of Study | Key Finding | Reference Model/System | Citation |
|---|---|---|---|
| Metabolism | Requires metabolic activation in the liver to form reactive dehydro-pyrrolizidine alkaloids (dehydro-PAs). | Rat liver S9 incubation. | tandfonline.com |
| Toxicity | Considered more toxic than its isomer, madurensine, likely due to the structure of its toxic metabolites. | In vitro cytotoxicity comparisons. | researchgate.net |
| Pneumotoxicity | Induces pneumotoxicity in rats, suggesting that liver-derived reactive metabolites can affect the lungs. | In vivo rat studies. | tandfonline.com |
| Anti-inflammatory Activity | Inhibited carrageenan-induced oedema. | In vivo rat models. | mdpi.com |
| Effective against bradykinin- and prostaglandin-induced oedema. |
Research Gaps in Mechanistic Understanding
Despite these findings, significant gaps persist in our understanding of this compound's molecular mechanisms. The specific cellular proteins and signaling pathways that are primary targets for this compound's reactive metabolites have not been comprehensively identified. While apoptosis is a likely mechanism for its cytotoxicity, the precise apoptotic pathways (intrinsic vs. extrinsic) and the key molecular players (e.g., specific caspases, Bcl-2 family proteins) involved are not well-defined. wikipedia.orgaging-us.com Furthermore, the molecular basis for its anti-inflammatory effects, including the receptors or enzymes it may modulate, remains largely speculative. A systematic assessment and a deeper mechanistic insight are urgently needed for PAs like this compound. mdpi.com
Application of High-Throughput Screening to Uncover Novel Mechanisms
High-throughput screening offers a powerful approach to address these research gaps by enabling broad, unbiased investigation of this compound's biological activities. evotec.comnih.gov HTS platforms can rapidly screen large compound libraries against various biological targets or cellular models to identify "hits"—compounds that produce a desired biological response. aragen.com In the context of this compound, HTS can be deployed to move beyond general cytotoxicity and explore specific mechanistic questions.
Potential HTS strategies for this compound research include:
Cell-Based Assays: Using various human cell lines (e.g., hepatic cells, endothelial cells, immune cells), HTS can assess a range of cellular phenotypes. High-content screening (HCS), an advanced form of cell-based HTS, uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, such as cell viability, apoptosis induction (caspase activation, cytochrome c release), mitochondrial dysfunction, and nuclear morphology changes. wikipedia.orgmdpi.com
Target-Based Screening: If specific enzymes or receptors are hypothesized to be involved in this compound's effects (e.g., enzymes in the inflammatory cascade), biochemical assays can be developed to screen for direct inhibition or activation by this compound or its metabolites. nih.gov
Gene Expression Profiling: HTS can be combined with genomic approaches. For example, treating cells with this compound and then using high-throughput RNA sequencing (RNA-Seq) can reveal genome-wide changes in gene expression, pointing towards the cellular pathways that are most affected.
Chemoproteomics: This approach uses chemical probes to identify the direct protein targets of a small molecule within a complex biological sample. A modified this compound molecule could be used as a probe in an HTS format to "fish out" its binding partners from cell lysates.
Table 2: Potential High-Throughput Screening Strategies for this compound Mechanistic Studies
| HTS Strategy | Objective | Potential Assays/Technologies | Expected Mechanistic Insight |
|---|---|---|---|
| High-Content Cellular Screening | To identify key cellular events triggered by this compound. | Automated fluorescence microscopy of treated cells stained for markers of apoptosis (caspase-3/7), mitochondrial membrane potential, and nuclear damage (DAPI). | Clarification of cell death pathways (e.g., apoptosis, necrosis) and subcellular organelle involvement. |
| Target-Based Biochemical Screening | To identify direct molecular targets related to inflammation. | Enzyme inhibition assays (e.g., cyclooxygenases, lipoxygenases); Receptor binding assays. | Identification of specific enzymes or receptors responsible for this compound's anti-inflammatory effects. |
| Transcriptomic Profiling (e.g., RNA-Seq) | To obtain an unbiased view of the cellular pathways modulated by this compound. | Next-generation sequencing of RNA from this compound-treated vs. control cells. | Discovery of novel signaling pathways (e.g., stress response, p53 signaling) and gene networks affected by the compound. medcraveonline.com |
| Yeast-Based Screening | To identify conserved eukaryotic pathways affected by this compound. | Screening of yeast deletion libraries for strains showing hypersensitivity or resistance to this compound. | Uncovering fundamental cellular processes (e.g., DNA repair, protein synthesis, vesicular trafficking) disrupted by this compound. |
By systematically applying these HTS methodologies, future preclinical research can move beyond the current, generalized understanding of this compound's toxicity and anti-inflammatory actions. This will enable the construction of a detailed mechanistic map, identifying specific molecular initiating events and key cellular response pathways. Such knowledge is fundamental not only for a more accurate risk assessment of PAs but also for exploring any potential therapeutic applications, however limited, that might be derived from their unique chemical structures. mdpi.com
Q & A
Q. How should researchers address stability issues when formulating this compound for in vivo studies (e.g., oxidation or hydrolysis under physiological conditions)?
- Methodological Answer : Conduct accelerated stability testing under varied pH, temperature, and light exposure. Use stabilizers like antioxidants (e.g., ascorbic acid) or cyclodextrin encapsulation. Monitor degradation products via UPLC-MS and adjust formulation based on Arrhenius equation-derived shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
